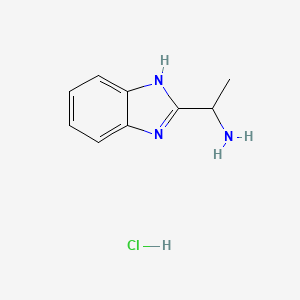

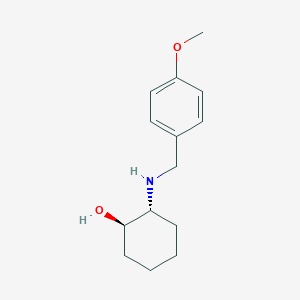

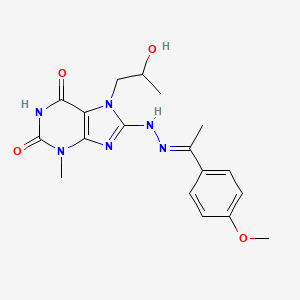

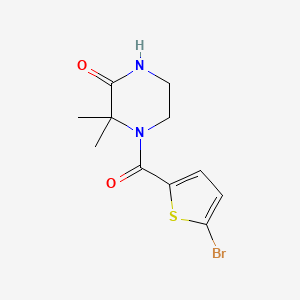

(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a furan-2-yl group , which is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . The simplest member of the furan family is furan itself, a colorless, volatile, and somewhat toxic liquid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are usually converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for the production of adipic acid and hexamethylenediamine .Molecular Structure Analysis

The furan-2-yl group is characterized by a ring structure composed of one oxygen atom and four carbon atoms . The molecular structure of the compound would be more complex due to the presence of other functional groups.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For instance, furan itself is usually converted by hydrogenation to tetrahydrofuran .科学的研究の応用

Histone Deacetylase Inhibition and Cancer Research

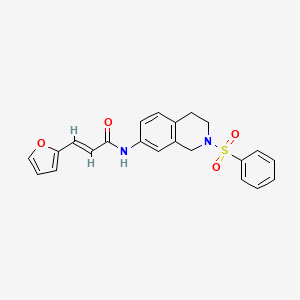

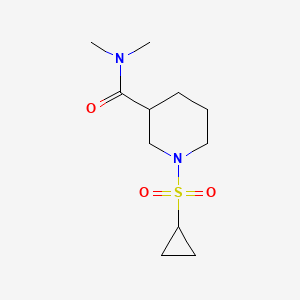

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit potent histone deacetylase (HDAC) inhibitory activity. These compounds, including closely related acrylamides, have shown cytotoxicity to prostate cancer cells (PC-3) and have been considered for further development as potential prostate cancer inhibitors. The lead compound in this series demonstrated significant tumor growth inhibition in a xenograft tumor model, highlighting its potential in cancer therapy (Liu et al., 2015).

Tyrosine Kinase Inhibition

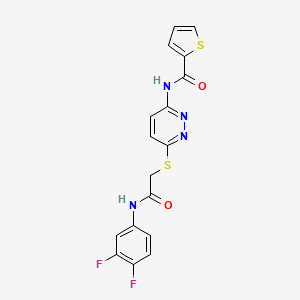

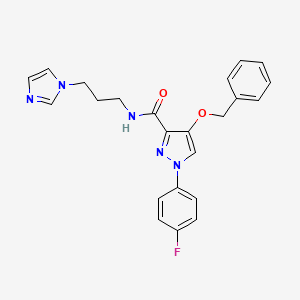

Compounds structurally similar to "(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide" have been studied as tyrosine kinase inhibitors. Specifically, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides were potent pan-erbB tyrosine kinase inactivators, with clinical trial applications. The structural requirements for irreversible inhibition were explored, including substitutions at the nitrogen of the acrylamide and the role of electron-withdrawing groups at the beta-carbon to enhance electrophilicity (Smaill et al., 2001).

Anticancer Activity

Another study utilized a sulfonylbiscompound with a core structure similar to acrylamides for the synthesis of compounds exhibiting potent anticancer activity. These compounds were tested against human breast cancer cell lines, with certain derivatives showing significant cytotoxic activity. This highlights the potential therapeutic applications of acrylamide derivatives in oncology (Ghorab et al., 2012).

SARS Coronavirus Helicase Inhibition

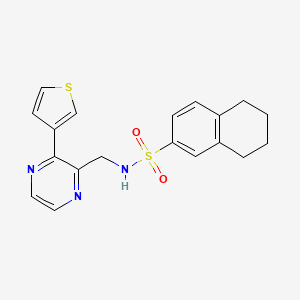

A novel chemical compound closely related to acrylamides was found to suppress the enzymatic activities of SARS coronavirus helicase. This compound demonstrated significant inhibitory effects without notable cytotoxicity, suggesting potential for development as a SARS coronavirus inhibitor (Lee et al., 2017).

Synthesis of Heterocyclic Scaffolds

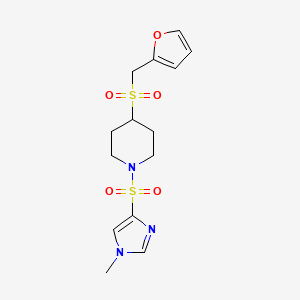

The addition of radicals to the double bond of N-(arylsulfonyl)acrylamides triggers cyclization cascades leading to highly functionalized heterocyclic scaffolds. This process demonstrates the synthetic utility of acrylamide derivatives in building molecular complexity, showing their importance in organic synthesis and drug discovery (Fuentes et al., 2015).

特性

IUPAC Name |

(E)-N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c25-22(11-10-20-5-4-14-28-20)23-19-9-8-17-12-13-24(16-18(17)15-19)29(26,27)21-6-2-1-3-7-21/h1-11,14-15H,12-13,16H2,(H,23,25)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQFKOOGMJQIBZ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

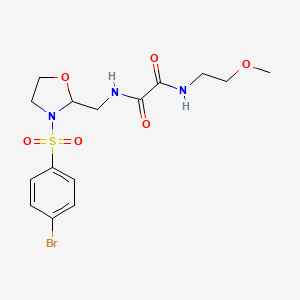

![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)